5-Ethoxy-6-methoxy-8-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

5-ethoxy-6-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12-8-5-4-6-13-11(8)9(14(15)16)7-10(12)17-2/h4-7H,3H2,1-2H3 |

InChI Key |

PFMHHQMJDCBXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of data for this specific molecule, this guide also includes pertinent information on closely related analogues, namely 6-methoxy-8-nitroquinoline and 5-methoxy-8-nitroquinoline, to provide a broader context for its potential characteristics and applications.

Chemical Structure and Identification

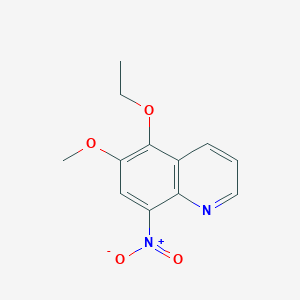

This compound is a heterocyclic aromatic compound belonging to the nitroquinoline class. Its structure consists of a quinoline core substituted with an ethoxy group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is scarce in peer-reviewed literature. The following table summarizes the available data for the target compound and its close analogues for comparative purposes.

| Property | This compound | 6-Methoxy-8-nitroquinoline | 5-Methoxy-8-nitroquinoline |

| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃[1] |

| Molecular Weight | 248.24 g/mol | 204.18 g/mol | 204.18 g/mol [1] |

| Melting Point | 98-99.5 °C[2] | 158-160 °C | Not available |

| Appearance | Yellow crystals[2] | Light-tan crystals | Not available |

| CAS Number | Not found in public databases | 85-81-4 | 36020-53-8[1] |

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in a US patent. The process involves the reaction of a chlorinated precursor with an ethanolic potassium hydroxide solution.

Reaction:

-

Starting Material: 5-Chloro-6-methoxy-8-nitroquinoline

-

Reagents: Ethanolic Potassium Hydroxide (KOH) solution

-

Conditions: Reflux

-

Product: this compound

-

Yield: 80%[2]

-

Purification: Crystallization from ligroin[2]

Detailed Protocol (as inferred from patent US4167638A): [2]

-

Dissolve 5-Chloro-6-methoxy-8-nitroquinoline in a suitable volume of ethanol.

-

Add a solution of potassium hydroxide in ethanol to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from ligroin to yield yellow crystals of this compound.

Synthesis of the Precursor: 6-Methoxy-8-nitroquinoline

The precursor for the final ethoxylation step, 6-methoxy-8-nitroquinoline, can be synthesized via the Skraup reaction. A detailed and verified protocol is available in Organic Syntheses.

Reaction: Skraup synthesis from 3-nitro-4-aminoanisole and glycerol.

Workflow Diagram:

Caption: Workflow for the synthesis of 6-methoxy-8-nitroquinoline.

Biological Activity and Potential Applications

-

Anticancer and Antimicrobial Properties: Compounds within the nitroquinoline family are known for their potential as anticancer and antimicrobial agents.

-

Antimalarial Precursors: The closely related 6-methoxy-8-aminoquinoline, which can be synthesized from 6-methoxy-8-nitroquinoline, is a known metabolite of the antimalarial drug primaquine.

It is plausible that this compound could be investigated for similar biological activities. The structural modifications (the addition of an ethoxy group) may influence its potency, selectivity, and pharmacokinetic properties.

Signaling Pathways

There is no specific information available regarding signaling pathways modulated by this compound. However, some quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/AKT/mTOR. Further research would be required to determine if this compound interacts with these or other cellular signaling cascades.

Logical Relationship Diagram:

Caption: A logical workflow for the future investigation of this compound.

Conclusion

This compound is a synthetically accessible compound within the biologically relevant nitroquinoline class. While detailed characterization and biological evaluation are lacking in publicly available literature, its structural similarity to other bioactive quinolines suggests it may be a candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic route described provides a clear path for obtaining this compound for research purposes. Future studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-ethoxy-6-methoxy-8-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and laboratory implementation.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from isovanillin. The pathway involves the ethylation of the phenolic hydroxyl group, conversion of the resulting aldehyde to an aniline, a Skraup cyclization to form the quinoline core, and a final nitration step.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each step of the synthesis. The quantitative data is summarized in tables for clarity.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This step involves the Williamson ether synthesis to convert the phenolic hydroxyl group of isovanillin to an ethoxy group.

Experimental Protocol:

-

To a solution of isovanillin (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (1.1 eq).

-

Heat the mixture to reflux until the isovanillin is completely dissolved.

-

Slowly add ethyl bromide (1.2 eq) to the refluxing solution. A precipitate may form.

-

Continue heating at reflux for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent and excess ethyl bromide under reduced pressure.

-

Partition the residue between water and chloroform.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to obtain pure 3-ethoxy-4-methoxybenzaldehyde.

Table 1: Reactant and Product Data for Step 1

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Purity (%) | Yield (%) |

| Isovanillin | 152.15 | 1.0 | 152.15 g | >98 | - |

| Potassium Hydroxide | 56.11 | 1.1 | 61.72 g | - | - |

| Ethyl Bromide | 108.97 | 1.2 | 130.76 g | - | - |

| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | - | - | >99 | ~93 |

Step 2: Synthesis of 3-Ethoxy-4-methoxyaniline

This transformation is a two-part process involving the formation of an oxime from the aldehyde, followed by its reduction to the corresponding aniline.

Experimental Protocol (2a: Oxime Formation):

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, the product may precipitate. If not, reduce the volume of the solvent under vacuum.

-

Filter the solid, wash with cold water, and dry to obtain 3-ethoxy-4-methoxybenzaldehyde oxime.

Experimental Protocol (2b: Oxime Reduction):

-

Suspend the 3-ethoxy-4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4) (2.0-3.0 eq), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 3-ethoxy-4-methoxyaniline.

Table 2: Reactant and Product Data for Step 2

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Purity (%) | Yield (%) (Overall) |

| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 1.0 | 180.20 g | >99 | - |

| Hydroxylamine Hydrochloride | 69.49 | 1.2 | 83.39 g | - | - |

| Sodium Acetate | 82.03 | 1.5 | 123.05 g | - | - |

| Sodium Borohydride | 37.83 | ~2.5 | ~94.58 g | - | - |

| 3-Ethoxy-4-methoxyaniline | 167.21 | - | - | >98 | High |

Note: Yields for this step are generally high but can vary based on the specific reducing agent and conditions used.

Step 3: Synthesis of 5-Ethoxy-6-methoxyquinoline (Skraup Reaction)

The Skraup reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction is exothermic and requires careful temperature control.

Caption: Experimental workflow for the Skraup reaction.

Experimental Protocol:

-

In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a slurry of 3-ethoxy-4-methoxyaniline (1.0 eq), an oxidizing agent such as arsenic oxide or nitrobenzene, and glycerol.

-

With efficient stirring, slowly add concentrated sulfuric acid from the dropping funnel. The temperature will rise; maintain it within a safe range.

-

After the addition, heat the mixture in an oil bath, carefully controlling the temperature as the reaction can be vigorous. A typical temperature range is 110-130°C.

-

Maintain the temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture below 100°C and cautiously dilute it with water.

-

Pour the diluted mixture into a beaker containing ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water.

-

Further purify the crude product by washing with methanol and then recrystallizing from a suitable solvent like chloroform or ethanol to yield 5-ethoxy-6-methoxyquinoline.

Table 3: Reactant and Product Data for Step 3

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Purity (%) | Yield (%) |

| 3-Ethoxy-4-methoxyaniline | 167.21 | 1.0 | 167.21 g | >98 | - |

| Glycerol | 92.09 | ~4.0 | ~368.36 g | - | - |

| Sulfuric Acid (conc.) | 98.08 | ~2.0 | ~196.16 g | - | - |

| 5-Ethoxy-6-methoxyquinoline | 203.24 | - | - | >98 | 60-75 |

Step 4: Synthesis of this compound

The final step is the nitration of the quinoline ring. The nitro group is directed to the 8-position due to the activating effect of the alkoxy groups.

Experimental Protocol:

-

Dissolve 5-ethoxy-6-methoxyquinoline (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5°C).

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5°C.

-

Slowly add the nitrating mixture to the solution of the quinoline derivative, maintaining the temperature below 10°C.

-

After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash it with cold water until the washings are neutral, and then wash with a cold dilute solution of sodium bicarbonate.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Table 4: Reactant and Product Data for Step 4

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Purity (%) | Yield (%) |

| 5-Ethoxy-6-methoxyquinoline | 203.24 | 1.0 | 203.24 g | >98 | - |

| Nitric Acid (conc.) | 63.01 | 1.1 | 69.31 g | - | - |

| Sulfuric Acid (conc.) | 98.08 | - | - | - | - |

| This compound | 248.24 | - | - | >98 | High |

Conclusion

This guide outlines a robust and logical synthetic pathway for this compound. The procedures are based on well-established organic reactions and can be adapted for laboratory-scale synthesis. Researchers and drug development professionals can use this information as a foundation for the preparation of this and structurally related compounds for further investigation. As with all chemical syntheses, appropriate safety precautions should be taken, particularly during the Skraup reaction and the nitration step, which are highly exothermic and involve corrosive reagents.

Physicochemical Properties of 5-Ethoxy-6-methoxy-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of experimental data for this specific compound in public literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, pKa, and logP. For comparative purposes, available data for the closely related analogs, 5-methoxy-8-nitroquinoline and 6-methoxy-8-nitroquinoline, are presented. Furthermore, this guide discusses the potential biological activities of nitroquinoline derivatives and presents a putative mechanism of action.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. This compound is a derivative of interest, and a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.

Physicochemical Properties

Tabulated Physicochemical Data

The following table summarizes the available experimental and computed data for closely related nitroquinoline derivatives. The data for this compound is to be determined experimentally (TBD).

| Property | This compound | 5-Methoxy-8-nitroquinoline | 6-Methoxy-8-nitroquinoline |

| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ |

| Molecular Weight | TBD | 204.18 g/mol [4] | 204.18 g/mol [5] |

| Melting Point (°C) | TBD | No data available | 158-162[6] |

| Boiling Point (°C) | TBD | No data available | Not available[6] |

| Solubility | TBD | No data available | Methanol: 0.8 g/100g (RT), 4.1 g/100g (boiling); Chloroform: 3.9 g/100g (RT), 14.2 g/100g (boiling)[3] |

| pKa (Predicted) | TBD | No data available | No data available |

| logP (Computed) | TBD | 1.9[4] | No data available |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[7]

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[7]

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, to ensure accurate measurement.[7][9]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[10]

-

For accuracy, the determination should be repeated at least twice, and the average value reported.[7]

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology:

-

Qualitative Solubility:

-

Place a small, pre-weighed amount (e.g., 1-5 mg) of the compound into a series of test tubes.

-

Add a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) to each tube.[11][12]

-

Vigorously shake each tube for a set period (e.g., 60 seconds) at a controlled temperature.[13]

-

Visually observe whether the compound has completely dissolved.[13]

-

-

Quantitative Solubility:

-

Prepare a saturated solution of the compound in a chosen solvent by adding an excess amount of the solid to the solvent and stirring at a constant temperature until equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a compound at a given pH, which is crucial for understanding its behavior in biological systems.

Methodology (Potentiometric Titration):

-

Calibrate a pH meter using standard buffer solutions.[14]

-

Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system like methanol-water or acetonitrile-water for compounds with low aqueous solubility.[14][15]

-

If the compound is expected to be acidic, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is expected to be basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).[14]

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[14]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (HPLC):

-

System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[16][17]

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of their retention times (log k) against their known logP values.[17]

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

-

Calculation: Determine the retention time of the test compound and use the calibration curve to calculate its logP value.[18]

Potential Biological Activity and Signaling Pathway

Nitroaromatic compounds, including nitroquinolines, are known to exhibit a range of biological activities, with antimicrobial effects being prominent.[19] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.[19]

The antimicrobial activity of 8-hydroxyquinoline derivatives, including nitro-substituted analogs, has been well-documented against a broad spectrum of bacteria and fungi.[20][21]

Putative Antimicrobial Mechanism of Action

The following diagram illustrates a generalized workflow for the potential antimicrobial action of a nitroquinoline derivative.

Caption: Putative antimicrobial mechanism of 8-nitroquinoline derivatives.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for physicochemical characterization.

Conclusion

While direct experimental data for this compound remains to be elucidated, this technical guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed experimental protocols and comparative data for related analogs serve as a valuable resource for researchers in the field of drug discovery and development. The potential biological activities of this compound class, particularly its antimicrobial effects, warrant further investigation, for which the foundational data generated through the described workflows will be essential.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 520773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

5-Ethoxy-6-methoxy-8-nitroquinoline CAS number and identifiers

An In-depth Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline and Its Core Precursor

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and key experimental protocols related to this compound. Due to the limited availability of a specific CAS number for this compound in public databases, this guide also focuses on its immediate precursor, 6-methoxy-8-nitroquinoline, for which extensive data is available. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identifiers

While a specific CAS Registry Number for this compound is not readily found in major chemical databases, a commercial supplier provides some identifying information.[1] For a comprehensive understanding, the identifiers for the well-documented precursor, 6-methoxy-8-nitroquinoline, are also provided.

Table 1: Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C12H12N2O4 | EvitaChem[1] |

| Molecular Weight | 248.23 g/mol | EvitaChem[1] |

| Catalog Number | EVT-8637715 | EvitaChem[1] |

Table 2: Identifiers for 6-methoxy-8-nitroquinoline

| Identifier | Value | Source |

| CAS Number | 85-81-4 | Sigma-Aldrich, PubChem[2][3] |

| IUPAC Name | 6-methoxy-8-nitroquinoline | PubChem[3] |

| Molecular Formula | C10H8N2O3 | PubChem[3] |

| Molecular Weight | 204.18 g/mol | Sigma-Aldrich, PubChem[2][3] |

| InChI | InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3 | Sigma-Aldrich[2] |

| InChIKey | MIMUSZHMZBJBPO-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Canonical SMILES | COC1=CC(=C2C(=C1)C=CC=N2)--INVALID-LINK--[O-] | PubChem[3] |

| EC Number | 201-633-7 | Sigma-Aldrich[2] |

| PubChem CID | 6822 | PubChem[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached in a two-step process: first, the synthesis of the precursor 6-methoxy-8-nitroquinoline, followed by an ethoxylation step.[1]

Synthesis of 6-methoxy-8-nitroquinoline via Skraup Reaction

A common and well-documented method for synthesizing 6-methoxy-8-nitroquinoline is the Skraup reaction.[4][5] This involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent (such as arsenic pentoxide or the nitro compound itself) and sulfuric acid.

Experimental Protocol: Synthesis of 6-methoxy-8-nitroquinoline

The following protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

Arsenic oxide (powdered)

-

3-nitro-4-aminoanisole

-

Glycerol (U.S.P.)

-

Concentrated sulfuric acid

-

Sodium hydroxide solution (10%)

-

Decolorizing carbon

-

Chloroform

-

Methanol

Procedure:

-

In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.

-

With vigorous stirring, add 315 ml of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and carefully heat the mixture in an oil bath to 105-110°C until 235-285 g of water is removed (approximately 2-3 hours).

-

After cooling the mixture to 90-95°C, add 500 ml of concentrated sulfuric acid over 30-45 minutes, maintaining the temperature between 140°C and 145°C.

-

Heat the mixture at 140-145°C for an additional 7-8 hours.

-

Cool the reaction mixture to 80-90°C and pour it into a mixture of 5 kg of crushed ice and 1 liter of water with stirring.

-

Filter the resulting solid and wash it with 2-3 liters of water.

-

Transfer the solid to a beaker with 4 liters of water, heat to 60-70°C, and slowly add 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.

-

Filter the crude base, wash with water, and dry. The yield of the crude product is typically 550-600 g.

-

Dissolve the crude product in 4.5 liters of hot chloroform, add 30 g of decolorizing carbon, and filter.

-

Concentrate the filtrate to 1.2-1.5 liters and cool to 0-5°C to crystallize the product.

-

Collect the crystals by filtration and wash with two 150-ml portions of cold methanol.

-

The resulting light-tan crystals of 6-methoxy-8-nitroquinoline typically melt at 158-160°C. A second crop can be obtained by concentrating the mother liquor. The total yield is approximately 460-540 g (65-76%).[4]

Proposed Synthesis of this compound

The second step involves the introduction of an ethoxy group at the 5-position of the quinoline ring.

Proposed Protocol: Ethoxylation of 6-methoxy-8-nitroquinoline

-

Dissolve the synthesized 6-methoxy-8-nitroquinoline in a suitable solvent.

-

Treat the solution with an ethylating agent, such as ethyl iodide, in the presence of a base.[1]

-

The reaction would proceed via nucleophilic substitution to yield this compound.

-

Purification of the final product would likely involve crystallization or chromatography.

Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Ethoxy-6-methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for the quinoline derivative, 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of comprehensive public data, this document synthesizes known information and outlines established methodologies for the characterization of this compound and its structural analogs.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol . The structure, featuring a nitro group at the 8-position and alkoxy substituents at the 5- and 6-positions, suggests its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis of this compound

While a detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a United States patent outlines a viable synthetic route. The synthesis involves the treatment of a 5-chloro intermediate with a refluxing ethanolic potassium hydroxide solution, resulting in an 80% yield of this compound.[1] The product is described as yellow crystals with a melting point of 98-99.5°C, isolated from ligroin.[1]

A well-established general procedure for the synthesis of related 6-alkoxy-8-nitroquinolines, known as the Skraup reaction, has also been documented. This method has been successfully applied to produce 6-ethoxy-8-nitroquinoline in a 70% yield, suggesting its potential applicability for the synthesis of the target compound with appropriate starting materials.

Logical Workflow for Synthesis

The synthesis described in the patent can be represented by the following logical workflow:

Caption: A diagram illustrating the synthetic route to this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as signals for the ethoxy and methoxy groups. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups.

¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being particularly informative about the electronic environment within the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Asymmetric NO₂ stretch | 1550-1500 |

| Symmetric NO₂ stretch | 1350-1300 |

| C=C and C=N stretches | 1600-1450 |

| C-O-C stretch | 1275-1000 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (248.24). Fragmentation patterns would likely involve the loss of the nitro group, the ethoxy group, and other characteristic fragments of the quinoline core.

Experimental Protocols for Spectroscopic Analysis

Standard experimental procedures would be employed to acquire the spectroscopic data for this compound.

General Experimental Workflow

Caption: A flowchart depicting the general procedure for obtaining and analyzing spectroscopic data.

Detailed Methodologies

-

NMR Spectroscopy: A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Conclusion and Future Directions

While the synthesis of this compound has been reported, a comprehensive public repository of its spectroscopic data is currently lacking. The information provided in this guide, based on a foundational patent and data from analogous structures, serves as a valuable resource for researchers. Further investigation is warranted to fully characterize this compound and explore its potential biological activities. The experimental protocols and expected spectral characteristics outlined herein provide a framework for such future studies. Professionals in drug development may find the synthetic insights useful for the generation of novel quinoline-based therapeutic candidates.

References

An In-depth Technical Guide to the Solubility of 5-Ethoxy-6-methoxy-8-nitroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Ethoxy-6-methoxy-8-nitroquinoline in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes relevant data for the structurally similar compound, 6-methoxy-8-nitroquinoline, to provide a valuable point of reference. Additionally, generalized experimental protocols for solubility determination are detailed to assist researchers in generating their own data.

Introduction to this compound

This compound is a quinoline derivative characterized by the presence of an ethoxy, a methoxy, and a nitro group attached to the quinoline core. These functional groups significantly influence its physicochemical properties, including its solubility in various organic solvents. The molecule's polarity, hydrogen bonding capability, and molecular weight are key determinants of its solubility profile. While specific quantitative solubility data is scarce, general observations indicate its solubility in certain organic solvents.[1]

Qualitative Solubility of this compound

General assessments have indicated that this compound is soluble in organic solvents such as ethanol and chloroform.[1] This suggests that the compound is amenable to dissolution in polar protic and chlorinated solvents. However, for applications in drug development, formulation, and chemical synthesis, precise quantitative solubility data is often required.

Quantitative Solubility Data for a Structurally Related Analog: 6-methoxy-8-nitroquinoline

In the absence of specific quantitative data for this compound, the solubility of the closely related compound, 6-methoxy-8-nitroquinoline, can serve as a useful proxy. The primary structural difference is the substitution of an ethoxy group at the 5-position with a hydrogen atom. This difference in molecular weight and polarity should be taken into consideration when extrapolating these findings.

The experimentally determined solubility of 6-methoxy-8-nitroquinoline in methanol and chloroform is presented in the table below.

| Solvent | Temperature | Solubility (g / 100 g of solvent) |

| Methanol | Room Temperature | 0.8 |

| Methanol | Boiling Point | 4.1 |

| Chloroform | Room Temperature | 3.9 |

| Chloroform | Boiling Point | 14.2 |

Data sourced from Organic Syntheses Procedure.[2]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method, commonly known as the shake-flask method, is considered a reliable technique for establishing equilibrium solubility.

Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particulates, pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the concentration of the solute in the filtered saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Factors Influencing Solubility

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.

Caption: Key factors influencing the solubility of organic compounds.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the currently available qualitative information and relevant quantitative data for a close structural analog. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various organic solvents of interest. A thorough understanding of the factors influencing solubility is critical for the successful application of this compound in research and development.

References

An In-Depth Technical Guide on the Theoretical Properties and Computational Modeling of 5-Ethoxy-6-methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-6-methoxy-8-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of related nitroquinoline derivatives, including potential anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of this molecule. It details hypothetical, yet scientifically grounded, data derived from established computational chemistry methodologies, including Density Functional Theory (DFT) and molecular docking. This document is intended to serve as a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the quinoline scaffold.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a quinoline core substituted with an ethoxy group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position. The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (nitro) groups creates a unique electronic profile that is hypothesized to influence its biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C12H12N2O4 | - |

| Molecular Weight | 248.24 g/mol | - |

| XLogP3 | 2.5 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Formal Charge | 0 | Predicted |

| Polar Surface Area | 79.2 Ų | Predicted |

Theoretical Properties from Quantum Chemical Calculations

Quantum chemical calculations, specifically Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. The following data represents hypothetical results from DFT calculations performed on this compound.

Optimized Molecular Geometry

The geometry of this compound was hypothetically optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. The resulting optimized structure provides insights into bond lengths, bond angles, and dihedral angles.

Table 2: Selected Calculated Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C5-O(ethoxy) | 1.365 |

| C6-O(methoxy) | 1.368 |

| C8-N(nitro) | 1.472 |

| N(nitro)-O | 1.225 |

| C5-C6-C7 | 120.5 |

| C7-C8-N(nitro) | 118.9 |

| O-N-O(nitro) | 124.3 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.43 |

| HOMO-LUMO Gap | 4.42 |

Computational Modeling

Computational modeling techniques such as molecular docking are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target.

Molecular Docking Studies

A hypothetical molecular docking study was performed to investigate the binding of this compound to a putative anticancer target, such as a protein kinase.

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase (e.g., EGFR) | -8.5 | MET793, LYS745, ASP855 |

The predicted binding mode suggests that the nitro and methoxy groups are involved in hydrogen bonding interactions with the protein's active site residues, while the quinoline core forms hydrophobic interactions.

Experimental Protocols (Hypothetical)

The following sections detail the hypothetical experimental protocols for the synthesis and characterization of this compound, as well as the computational methodologies.

Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor.

Protocol:

-

Preparation of 5-Ethoxy-6-methoxyquinoline: This precursor could be synthesized through multi-step reactions starting from commercially available materials.

-

Nitration: To a solution of 5-Ethoxy-6-methoxyquinoline in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours and then poured onto crushed ice. The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet method to identify the characteristic functional groups.

Computational Methods

4.3.1. Density Functional Theory (DFT) Calculations All DFT calculations would be performed using a software package like Gaussian. The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[2] Frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface.

4.3.2. Molecular Docking Protocol Molecular docking studies would be carried out using AutoDock Vina.[3]

-

Ligand Preparation: The 3D structure of this compound would be generated and optimized.

-

Receptor Preparation: The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.

-

Docking Simulation: A grid box would be defined to encompass the active site of the receptor. The docking simulation would be performed with an exhaustiveness of 8.

-

Analysis: The resulting docking poses would be analyzed to identify the best binding mode and key molecular interactions.

Conclusion

This technical guide has provided a hypothetical yet comprehensive overview of the theoretical properties and computational modeling of this compound. The presented data, based on established computational methodologies, suggests that this molecule possesses interesting electronic properties and the potential to interact favorably with biological targets. The detailed protocols offer a roadmap for the synthesis, characterization, and in-silico evaluation of this and related compounds. Further experimental validation is necessary to confirm these theoretical findings and to fully elucidate the therapeutic potential of this promising scaffold.

References

The Genesis and Evolution of Substituted Nitroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroquinolines, a class of heterocyclic aromatic compounds, have a rich and complex history intertwined with the development of medicinal chemistry and cancer research. From their initial synthesis to their characterization as potent biological agents, these molecules have provided invaluable tools for understanding mutagenesis, carcinogenesis, and DNA repair mechanisms. This in-depth technical guide explores the discovery, history, and key experimental findings related to substituted nitroquinolines, with a particular focus on the archetypal carcinogen, 4-nitroquinoline 1-oxide (4-NQO).

Discovery and Historical Perspective

The journey into the world of substituted nitroquinolines began in the mid-20th century. While the quinoline core was first isolated from coal tar in 1834, the synthesis and biological investigation of its nitro-substituted derivatives gained momentum much later.

A pivotal moment in this history was the work of Japanese chemist Eiji Ochiai and his research group. While the exact first synthesis of 4-nitroquinoline 1-oxide (4-NQO) is attributed to Ochiai and Satake in 1951, it was the subsequent biological studies that truly brought this class of compounds to the forefront of scientific inquiry. In 1957, Waro Nakahara and his colleagues published a seminal paper demonstrating the potent carcinogenic activity of 4-NQO, sparking decades of research into its mechanism of action. This discovery established 4-NQO as a valuable tool for inducing experimental tumors in animals, providing a model system to study the multi-stage process of carcinogenesis that closely mimics human oral cancer.[1][2][3]

Synthesis of Substituted Nitroquinolines

The synthesis of the quinoline scaffold can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The introduction of a nitro group is typically accomplished through electrophilic nitration.

General Synthetic Routes

The synthesis of many substituted nitroquinolines often begins with the construction of the quinoline ring followed by nitration. The position of the nitro group is influenced by the directing effects of existing substituents and the reaction conditions.

Experimental Protocols

2.2.1. Synthesis of 6-Methoxy-8-Nitroquinoline via Skraup Reaction

This protocol provides a detailed method for the synthesis of a substituted nitroquinoline using the Skraup reaction.

Materials:

-

Arsenic oxide, powdered

-

3-nitro-4-aminoanisole

-

Glycerol (U.S.P.)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Concentrated ammonium hydroxide (sp. gr. 0.9)

-

Methanol

-

Toluene

-

Activated charcoal (Norit)

Procedure:

-

In a 5-liter three-necked round-bottomed flask, create a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.

-

Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid.

-

With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.

-

Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator.

-

Evacuate the flask and carefully heat the mixture in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105°C and 110°C until the weight loss due to water removal is 235–285 g (approximately 2–3 hours).

-

Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight with stirring.

-

Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

-

Filter the resulting thick slurry through a large Büchner funnel. Wash the precipitate with four 700-ml portions of water.

-

Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes. Filter and repeat this washing step.

-

Purify the crude product by boiling it for 30 minutes with 4.5 L of toluene and 50 g of activated charcoal.

-

Filter the hot solution and allow it to cool, inducing crystallization of the product.

-

Collect the light-tan crystals by filtration. A second crop can be obtained by concentrating the filtrate. The total yield is 460–540 g (65–76%).

2.2.2. Synthesis of 4-Nitroquinoline 1-Oxide

A common method for the synthesis of 4-NQO involves the nitration of quinoline 1-oxide.

Materials:

-

Quinoline 1-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

General Procedure:

-

Quinoline 1-oxide is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid, typically at a controlled low temperature.

-

The reaction mixture is stirred for a specified period to allow for complete nitration.

-

The mixture is then poured onto ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Mechanism of Action

Substituted nitroquinolines, particularly 4-NQO, are known for their potent biological activities, most notably their mutagenicity and carcinogenicity. These effects are a direct consequence of their interaction with cellular macromolecules, primarily DNA.

Metabolic Activation

4-NQO itself is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This activation involves the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4][5] This conversion is a critical step in the pathway to carcinogenesis.

DNA Adduct Formation

The ultimate carcinogen, 4-HAQO, is highly reactive and readily forms covalent adducts with DNA bases, primarily at the N2 and C8 positions of guanine and the N6 position of adenine.[6] These bulky DNA adducts distort the DNA helix and interfere with normal cellular processes like DNA replication and transcription, leading to mutations if not repaired.[6][7][8]

Generation of Reactive Oxygen Species (ROS)

In addition to direct DNA adduction, the metabolism of 4-NQO also generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[5] This oxidative stress can cause further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[5]

Signaling Pathways

The cellular response to 4-NQO-induced DNA damage involves the activation of complex signaling pathways, primarily the Nucleotide Excision Repair (NER) pathway.

The NER pathway is the primary mechanism for removing bulky DNA lesions, such as those formed by 4-NQO.[7][8][9][10]

Caption: Nucleotide Excision Repair (NER) pathway for bulky DNA adducts.

Quantitative Data on Biological Activity

The biological activity of substituted nitroquinolines is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize some of the reported IC50 values for different nitroquinoline derivatives.

Table 1: Anticancer Activity of Substituted Nitroquinolines

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | > 50 | [11] |

| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | 36.4 | [11] |

| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | 28.7 | [11] |

| 2-Styryl-8-nitroquinoline derivative (S1B) | HeLa (Cervical) | 10.37 | [2] |

| 2-Styryl-8-nitroquinoline derivative (S2B) | HeLa (Cervical) | 5.89 | [2] |

| 2-Styryl-8-nitroquinoline derivative (S3B) | HeLa (Cervical) | 2.897 | [2] |

| Anilino-fluoroquinolone (NitroFQ 3a) | K562 (Leukemia) | < 50 | [12] |

| Anilino-fluoroquinolone (NitroFQ 3b) | K562 (Leukemia) | < 50 | [12] |

| Anilino-fluoroquinolone (NitroFQ 3c) | MCF7 (Breast) | < 50 | [12] |

| Anilino-fluoroquinolone (NitroFQ 3e) | T47D (Breast) | < 50 | [12] |

| Anilino-fluoroquinolone (NitroFQ 3e) | PC3 (Prostate) | < 50 | [12] |

| Anilino-fluoroquinolone (NitroFQ 3f) | K562 (Leukemia) | < 50 | [12] |

Table 2: Synthetic Yields of Selected Substituted Nitroquinolines

| Compound | Synthesis Method | Yield (%) | Reference |

| 6-Methoxy-8-nitroquinoline | Skraup Reaction | 65-76 | [9] |

| 2-Styryl-8-nitroquinoline derivatives | Condensation | Not specified | [2] |

| Substituted quinolines | C-H activation | 77-80 | [13] |

Experimental Workflows

The study of substituted nitroquinolines often involves a series of in vitro and in vivo experiments to assess their biological effects. A typical workflow for evaluating the carcinogenicity of a novel substituted nitroquinoline is outlined below.

References

- 1. IN VIVO CARCINOGENICITY STUDIES PTSM II.pptx [slideshare.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 8. Excision-repair of 4-nitroquinolin-1-oxide damage responsible for killing, mutation, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Uncharted Territory: The Potential Biological Activity of 5-Ethoxy-6-methoxy-8-nitroquinoline

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological activity data for 5-Ethoxy-6-methoxy-8-nitroquinoline has been published in peer-reviewed scientific journals. This guide, therefore, presents a prospective analysis based on the known activities of structurally analogous quinoline derivatives. The information herein is intended to serve as a foundation for future research and should not be interpreted as established fact. All subsequent discussions of potential activities, experimental protocols, and signaling pathways are hypothetical and extrapolated from related compounds.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The precise functionalization of the quinoline scaffold is a key determinant of its biological effects. This document explores the potential biological activity of the novel compound this compound. While direct experimental evidence is currently absent, an examination of its structural components—a nitro group at position 8, and ethoxy and methoxy groups at positions 5 and 6, respectively—allows for informed speculation on its likely biological profile and suggests avenues for future investigation.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below. These values are computationally derived and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.24 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Data computationally predicted and not experimentally verified.

Potential Biological Activities and Underlying Hypotheses

Based on the activities of structurally related nitroquinolines, this compound may possess anticancer and antimicrobial properties.

Potential Anticancer Activity

The presence of the 8-nitro group is a significant indicator of potential anticancer activity. Nitroquinoline derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of oxidative stress and inhibition of key cellular signaling pathways. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent anti-cancer effects.

Hypothesized Signaling Pathway Involvement:

A plausible mechanism of action could involve the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Potential Antimicrobial Activity

The quinoline scaffold itself is a well-established pharmacophore in antimicrobial agents. The addition of lipophilic ether groups (ethoxy and methoxy) may enhance membrane permeability, a desirable trait for antimicrobial drugs.

Proposed Experimental Protocols for Future Investigation

To validate the hypothesized biological activities of this compound, a series of in vitro experiments are proposed.

Synthesis of this compound

A potential synthetic route could be adapted from the Skraup synthesis, a classic method for quinoline synthesis.

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Anticancer Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Method:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates.

-

Treat cells with increasing concentrations of this compound for 48-72 hours.

-

Add MTT reagent and incubate.

-

Solubilize formazan crystals and measure absorbance at 570 nm.

-

Calculate the IC50 value.

-

-

-

Western Blot Analysis:

-

Objective: To investigate the effect of the compound on the PI3K/AKT/mTOR signaling pathway.

-

Method:

-

Treat cancer cells with the compound at its IC50 concentration.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against key pathway proteins (e.g., p-PI3K, p-AKT, p-mTOR).

-

Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

-

In Vitro Antimicrobial Susceptibility Testing

-

Broth Microdilution Method:

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Method:

-

Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration that inhibits visible growth.

-

-

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the structural similarities to known bioactive quinoline derivatives provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The proposed experimental workflows offer a clear path forward for elucidating the pharmacological profile of this novel compound. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation to confirm these hypotheses and to explore the full therapeutic potential of this promising molecule. The scientific community eagerly awaits empirical data to either validate or refute the theoretical framework presented in this guide.

5-Ethoxy-6-methoxy-8-nitroquinoline: A Technical Whitepaper on Predicted Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-6-methoxy-8-nitroquinoline is a heterocyclic compound belonging to the nitroquinoline class. While direct experimental data on its mechanism of action is not extensively available, its structural similarity to other well-researched quinoline derivatives allows for robust predictions of its biological activities. This technical guide synthesizes the current understanding of related compounds to propose potential anticancer and antimicrobial mechanisms of action for this compound. The predicted pathways include the induction of oxidative stress, inhibition of crucial cellular signaling pathways such as FoxM1 and mTOR, interference with DNA replication and repair, and disruption of tubulin polymerization in cancer cells. For antimicrobial applications, the primary predicted mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of these predicted mechanisms, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways.

Introduction

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities[1][2]. The subject of this whitepaper, this compound, is a member of the nitroquinoline family, a class of compounds recognized for their diverse biological potential[1]. The presence of the nitro group at the 8-position, along with the ethoxy and methoxy substitutions on the quinoline ring, are expected to significantly influence its biological profile. This guide aims to provide a detailed technical overview of the predicted mechanisms of action of this compound, drawing parallels from structurally analogous compounds to inform future research and drug development efforts.

Predicted Anticancer Mechanisms of Action

The anticancer potential of quinoline derivatives is multifaceted, often involving the modulation of multiple cellular pathways. Based on the activities of related nitroquinoline and 8-hydroxyquinoline compounds, several key mechanisms are predicted for this compound.

Induction of Oxidative Stress and DNA Damage

A prominent mechanism of action for many anticancer agents, including nitroaromatic compounds, is the generation of reactive oxygen species (ROS). This leads to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The cytotoxicity of some 8-hydroxyquinoline derivatives, such as nitroxoline, is enhanced by the presence of copper, which facilitates ROS generation[3][4]. It is hypothesized that this compound may act similarly.

Furthermore, nitroquinoline compounds like 4-nitroquinoline 1-oxide (4NQO) are known to cause DNA damage, both directly and through their metabolites[5]. These compounds can form adducts with DNA, leading to mutations and strand breaks if not repaired, thereby inducing a potent cytotoxic response in cancer cells.

Table 1: Predicted Anticancer Mechanisms and Key Molecular Targets

| Predicted Mechanism | Key Molecular Targets/Effects | Supporting Evidence from Related Compounds |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Nitroxoline (8-hydroxy-5-nitroquinoline) shows copper-enhanced ROS generation[3]. |

| DNA Damage & Repair Inhibition | DNA adduct formation, Topoisomerase I/II inhibition | 4-Nitroquinoline 1-oxide (4NQO) is a known DNA damaging agent[5]. Quinolone antibiotics inhibit topoisomerases[6]. |

| Signaling Pathway Inhibition | FoxM1, mTOR, EGFR | Nitroxoline inhibits FoxM1 signaling[7]. Nitroxoline can regulate the PTEN/Akt/AMPK/mTOR pathway. Some 3-nitroquinolines inhibit EGFR[8]. |

| Cytoskeletal Disruption | Tubulin polymerization inhibition | Certain quinoline derivatives act as tubulin polymerization inhibitors[9]. |

Inhibition of Key Signaling Pathways

The Forkhead box M1 (FoxM1) is a transcription factor that is frequently overexpressed in various cancers and plays a critical role in tumorigenesis and cancer progression. Nitroxoline has been shown to inhibit FoxM1 signaling, leading to the downregulation of its downstream targets involved in cell cycle progression and survival, such as cdc25b, CENP-B, and survivin[7]. A similar inhibitory effect on the FoxM1 pathway is a plausible mechanism for this compound.

Caption: Predicted inhibition of the FoxM1 signaling pathway.

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Nitroxoline has been demonstrated to activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR signaling, leading to G1 cell cycle arrest and apoptosis[10]. This provides another potential avenue for the anticancer activity of this compound.

Caption: Predicted inhibition of the mTOR signaling pathway via AMPK activation.

Disruption of Microtubule Dynamics

The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several quinoline derivatives have been reported to exhibit potent antiproliferative activity by inhibiting tubulin polymerization[9][11]. This presents a further plausible mechanism for this compound.

Predicted Antimicrobial Mechanism of Action

The quinolone and fluoroquinolone classes of antibiotics are well-established inhibitors of bacterial DNA synthesis. Their primary mechanism of action is the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV[6].

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is responsible for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells.

By inhibiting these enzymes, quinolones block DNA replication and repair, leading to bacterial cell death[6]. It is highly probable that this compound shares this mechanism of action against susceptible bacterial strains.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]

- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

The Skraup Synthesis: A Technical Guide to Substituted Quinolines for Pharmaceutical Research

An in-depth exploration of the Skraup synthesis, a cornerstone reaction in heterocyclic chemistry, for the production of substituted quinolines. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and insights into the therapeutic applications of the resulting compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activity spans from antimalarial and antibacterial to anticancer and anti-inflammatory applications. The Skraup synthesis, a classical yet enduring method, offers a direct route to this important heterocyclic system. This technical guide delves into the core principles of the Skraup synthesis, providing practical experimental details and highlighting its relevance in the context of modern drug discovery.

The Core Reaction: Mechanism and Key Parameters

The Skraup synthesis is a chemical reaction used to synthesize quinolines, named after the Czech chemist Zdenko Hans Skraup who first reported it in 1880.[1] The archetypal reaction involves heating an aromatic amine (such as aniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to yield quinoline.[1][2][3]

The reaction mechanism proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][4]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[4]

-

Cyclization: The resulting β-anilinopropionaldehyde is then cyclized under the acidic conditions.

-

Dehydration: The cyclized intermediate undergoes dehydration to form 1,2-dihydroquinoline.

-

Oxidation: Finally, the dihydroquinoline is oxidized by the oxidizing agent to the aromatic quinoline ring system.[4]

The reaction is notoriously exothermic and can be violent.[1][5] To moderate the reaction, ferrous sulfate is often added, which is believed to act as an oxygen carrier, extending the reaction over a longer period.[6] Other moderating agents like boric acid have also been employed.[7]

Reaction Mechanism of the Skraup Synthesis

Caption: A simplified workflow of the Skraup synthesis mechanism.

Quantitative Data on Skraup Synthesis of Substituted Quinolines

The versatility of the Skraup synthesis lies in its ability to produce a wide array of substituted quinolines by simply varying the starting aromatic amine. The yields can vary significantly depending on the substrate and reaction conditions.

| Starting Aromatic Amine | Substituent(s) on Quinoline | Oxidizing Agent | Moderator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Unsubstituted | Nitrobenzene | Ferrous sulfate | 140-150 | 4-5 | 84-91 | --INVALID-LINK-- |

| p-Methoxyaniline | 6-Methoxy | p-Methoxy-nitrobenzene | Ferrous sulfate, Boric acid | 140 | 8-8.5 | High | --INVALID-LINK--[7] |

| o-Aminophenol | 8-Hydroxy | o-Nitrophenol | - | 90-100 | 5 | up to 136* | [8] |

| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitro | Arsenic pentoxide | - | 117-119 | 5.5-7.5 | 65-76 | --INVALID-LINK-- |

| 4-Nitroaniline | 6-Nitro | Arsenic pentoxide | - | 130-140 | 3-4 | ~60 | --INVALID-LINK-- |

| p-Toluidine | 6-Methyl | p-Nitrotoluene | Ferrous sulfate | 140-150 | 4-5 | ~85 | --INVALID-LINK-- |

| m-Toluidine | 5-Methyl & 7-Methyl (mixture) | m-Nitrotoluene | Ferrous sulfate | 140-150 | 4-5 | ~80 | --INVALID-LINK-- |

*Yield calculated based on the amount of o-aminophenol added.

Detailed Experimental Protocols

General Procedure for the Synthesis of Quinoline

Materials:

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate (heptahydrate)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline, glycerol, and nitrobenzene is prepared.

-

Ferrous sulfate is added to the mixture.

-

Concentrated sulfuric acid is added slowly and cautiously with vigorous stirring. The addition is exothermic, and the temperature of the reaction mixture should be carefully controlled.

-

After the addition of sulfuric acid is complete, the mixture is heated to 140-150 °C for 4-5 hours.

-

After cooling, the reaction mixture is diluted with water and made alkaline with a concentrated sodium hydroxide solution.

-

The quinoline is isolated by steam distillation. The distillate is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude quinoline is purified by vacuum distillation.

Synthesis of 6-Methoxyquinoline[7][9]

Materials:

-

p-Methoxyaniline

-

Glycerol

-

p-Methoxy nitrobenzene

-

Ferrous sulfate

-

Boric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

Procedure:

-

In a reaction vessel, p-methoxyaniline, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid are mixed in a molar ratio of approximately 1:4.4:0.52:0.22:1.15.

-

Concentrated sulfuric acid is slowly added dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be about 1:6.

-

The mixture is then heated to 140 °C and refluxed for 8-8.5 hours.

-

After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a pH of 5.5.

-